1-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the dihydropyridine carboxamide class, characterized by a 2-oxo-1,2-dihydropyridine core substituted with a (4-chlorophenyl)methyl group at position 1 and an N-(3-fluorophenyl)carboxamide moiety at position 2. Its design incorporates halogenated aromatic groups (chlorine and fluorine), which are known to enhance metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2/c20-14-8-6-13(7-9-14)12-23-10-2-5-17(19(23)25)18(24)22-16-4-1-3-15(21)11-16/h1-11H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPZEBBCYMQCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Substitution Reactions: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Halogenation Effects: The 4-chlorophenyl and 3-fluorophenyl groups in the target compound likely improve lipophilicity and target engagement compared to non-halogenated analogs. BMS-777607, with dual fluorine substitutions, demonstrates high Met kinase inhibition (IC50 = 3.9 nM), underscoring the role of halogens in potency .
Substituent Position and Selectivity :
- The 3-fluorophenyl group in the target compound vs. the 4-fluorophenyl in BMS-777607 may alter selectivity profiles. BMS-777607’s 4-fluorophenyl and 4-ethoxy groups contribute to its >100-fold selectivity for Met over VEGFR2 .
- Methoxy groups (e.g., 4-methoxyphenyl in ) could enhance solubility but reduce membrane permeability compared to halogenated analogs .
Carboxamide Modifications :
- The acetylphenyl group in ’s compound introduces a polar ketone, which may influence solubility but reduce CNS penetration compared to the target compound’s 3-fluorophenylamide .
- Methylcarbamothioamide derivatives () exhibit thioamide bonds, which are less common in drug design due to metabolic instability but may offer unique binding interactions .
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 356.78 g/mol. The structure includes a dihydropyridine core substituted with a chlorophenyl and a fluorophenyl group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H14ClFN2O2 |
| Molecular Weight | 356.78 g/mol |
| SMILES | Fc1cccc(NC(=O)c2ccc(=O)n(Cc3ccc(Cl)cc3)c2)c1 |
| Solubility in DMSO | Unknown |
Anticancer Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds showed complete tumor stasis in a Met-dependent gastric carcinoma xenograft model following oral administration. This suggests that the compound may possess similar potential in inhibiting tumor growth due to its structural analogies with known active compounds .
Antimicrobial Activity
The antimicrobial efficacy of dihydropyridine derivatives has been extensively studied. In vitro evaluations showed that these compounds exhibit varying degrees of activity against different bacterial strains. For example, certain derivatives demonstrated strong inhibitory effects against Staphylococcus aureus and Bacillus subtilis, indicating potential for development as antibacterial agents .
The biological activity of 1-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound has shown potential as a Met kinase inhibitor, which is crucial in cancer cell proliferation.
- Biofilm Disruption : It may also inhibit biofilm formation in pathogenic bacteria, enhancing its antimicrobial properties .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of related compounds indicates favorable absorption and distribution characteristics. Studies have suggested that modifications in the dihydropyridine structure can enhance solubility and selectivity, which are critical for clinical efficacy and safety .
Study 1: Anticancer Efficacy
A preclinical study involved administering the compound to mice with induced gastric tumors. The results indicated significant tumor size reduction and improved survival rates compared to controls. The study highlighted the compound's potential as an effective anticancer agent.
Study 2: Antimicrobial Resistance
Another study focused on the antimicrobial resistance patterns against common pathogens. The compound displayed strong activity against resistant strains of E. coli and Klebsiella pneumoniae, suggesting its utility in treating infections caused by antibiotic-resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
